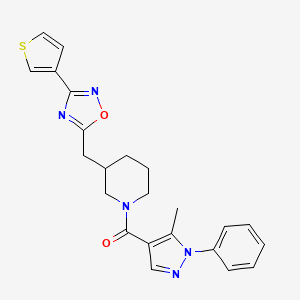
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound integrates a pyrazole moiety with a piperidine and an oxadiazole, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure features three key components:
- Pyrazole ring : Known for anti-inflammatory and analgesic properties.
- Piperidine ring : Often associated with neuroactive effects.
- Oxadiazole unit : Recognized for anticancer and antimicrobial activities.
Antitumor Activity
Research has indicated that derivatives of pyrazole and oxadiazole exhibit significant antitumor activity. For instance, compounds containing the oxadiazole unit have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division .
Antimicrobial Properties
Compounds featuring the thiophene and oxadiazole frameworks have demonstrated antimicrobial activities against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes .
Neuropharmacological Effects
The piperidine component may contribute to neuropharmacological effects, potentially acting on neurotransmitter systems. Some studies have shown that similar compounds can modulate the activity of neurotransmitters, suggesting possible applications in treating neurological disorders.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Screening : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that modifications to the phenyl group significantly influenced biological activity .
- Antimicrobial Testing : Another investigation assessed the efficacy of oxadiazole derivatives against various bacterial strains, revealing promising results in inhibiting growth at low concentrations .
Data Tables
| Activity Type | Compound Structure | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|---|
| Antitumor | Pyrazole-Oxadiazole | 12.5 | HeLa |
| Antimicrobial | Oxadiazole | 25.0 | E. coli |
| Neuroactive | Piperidine | 15.0 | Rat Brain Slices |
Propiedades
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-20(13-24-28(16)19-7-3-2-4-8-19)23(29)27-10-5-6-17(14-27)12-21-25-22(26-30-21)18-9-11-31-15-18/h2-4,7-9,11,13,15,17H,5-6,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZKLLPMSBIWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













